Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate
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Overview
Description
Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate is a chemical compound with the molecular formula C10H9NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the condensation reaction between ethyl cyanoacetate and thiophene-2-carbaldehyde in the presence of a base such as piperidine. The reaction typically occurs in ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate
- Ethyl 3-cyano-2-hydroxy-3-(furan-2-yl)prop-2-enoate
- Ethyl 3-cyano-2-hydroxy-3-(pyridin-2-yl)prop-2-enoate
Uniqueness
Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C10H9NO3S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
ethyl 3-cyano-2-hydroxy-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)9(12)7(6-11)8-4-3-5-15-8/h3-5,12H,2H2,1H3 |
InChI Key |
XWNAZWCHBHOWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C#N)C1=CC=CS1)O |
Origin of Product |
United States |
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